molecular formula C11H7F3N4O3S B2607494 4-METHYL-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE CAS No. 881444-47-9

4-METHYL-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2607494
CAS No.: 881444-47-9
M. Wt: 332.26
InChI Key: ZHVYIORVOSILGO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-thiadiazole carboxamide family, characterized by a sulfur-containing heterocyclic core (1,2,3-thiadiazole) substituted with a methyl group at position 4 and a carboxamide group at position 4. The amide nitrogen is further functionalized with a 4-nitro-2-(trifluoromethyl)phenyl group. The nitro (-NO₂) and trifluoromethyl (-CF₃) substituents on the aromatic ring contribute to its electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name

4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4O3S/c1-5-9(22-17-16-5)10(19)15-8-3-2-6(18(20)21)4-7(8)11(12,13)14/h2-4H,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVYIORVOSILGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Thiadiazole Formation: The construction of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and substituents undergo oxidation under specific conditions:

  • Trifluoromethyl group oxidation : The trifluoromethyl (-CF₃) group may oxidize under strong oxidizing agents like potassium permanganate (KMnO₄), though this is less common due to its inherent stability.

  • Thiadiazole ring oxidation : The heterocyclic ring may oxidize at the sulfur atom, potentially forming sulfone derivatives, though detailed mechanisms require further study.

Table 1: Oxidation Reactions

Reaction TypeReagents/ConditionsProductCitation
Trifluoromethyl oxidationKMnO₄, acidic conditionsOxidized CF₃ derivative
Thiadiazole ring oxidationStrong oxidants (e.g., HNO₃)Thiadiazole sulfone derivative

Reduction Reactions

The nitro group and thiadiazole ring are susceptible to reduction:

  • Nitro group reduction : The nitro (-NO₂) group on the phenyl ring reduces to an amino (-NH₂) group using reagents like hydrogen gas (H₂) with palladium catalysts or Fe/HCl .

  • Thiadiazole ring reduction : The heterocyclic ring may reduce under catalytic hydrogenation, potentially altering its electronic properties.

Table 2: Reduction Reactions

Reaction TypeReagents/ConditionsProductCitation
Nitro group reductionH₂/Pd, Fe/HClAmino-substituted derivative
Thiadiazole ring reductionH₂/PdReduced thiadiazole derivative

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH₂) group hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis : Reacts with concentrated HCl to form a carboxylic acid (-COOH).

  • Basic hydrolysis : Reacts with NaOH to yield a carboxylate salt (-COO⁻Na⁺).

Table 3: Hydrolysis Reactions

Reaction TypeReagents/ConditionsProductCitation
Acidic hydrolysisHClCarboxylic acid derivative
Basic hydrolysisNaOHCarboxylate salt derivative

Condensation Reactions

The carboxamide group participates in condensation with carbonyl compounds:

  • Hydrazone formation : Reacts with aldehydes/ketones to form hydrazone derivatives, as observed in similar thiadiazoles .

  • Imine formation : Potential reaction with amines or amine derivatives under appropriate conditions .

Table 4: Condensation Reactions

Reaction TypeReagents/ConditionsProductCitation
Hydrazone formationAldehydes/ketones, heatHydrazone derivative
Imine formationAmines, acid catalystsImine derivative

Nitro Group Reduction

The nitro group’s reduction to an amine significantly alters electronic properties:

  • Mechanism : Involves multi-electron transfer, converting -NO₂ to -NH₂.

  • Implications : Affects reactivity of the phenyl ring and potential biological activity (e.g., antimicrobial or anticancer effects) .

Table 5: Nitro Group Reduction

Reaction TypeReagents/ConditionsProductCitation
Nitro-to-amineH₂/Pd, Fe/HCl, NH₃/H₂OAmino-substituted derivative

Other Potential Reactions

  • Electrophilic substitution : Unlikely due to the deactivating nitro and trifluoromethyl groups on the phenyl ring .

  • Nucleophilic substitution : Possible at the carboxamide group under specific conditions (e.g., strong bases) .

Key Observations

  • Functional group interplay : The nitro and trifluoromethyl groups strongly influence reactivity, directing electron density away from the phenyl ring .

  • Biological implications : Reduction of the nitro group or hydrolysis of the carboxamide may modulate therapeutic properties (e.g., anticancer activity) .

  • Synthetic versatility : The compound’s structure allows diverse transformations, enabling tailored applications in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the nitro and trifluoromethyl groups in 4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide enhances its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Anticancer Properties
The compound has also been investigated for its potential anticancer activity. Thiadiazole derivatives are known to interact with cellular targets involved in cancer progression. Preliminary studies suggest that this specific compound may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific enzymes critical for cell proliferation and survival. This action can lead to cell cycle arrest and subsequent apoptosis in malignant cells .

Agrochemical Applications

Herbicidal Activity
In agrochemistry, compounds containing thiadiazole moieties are being explored for their herbicidal properties. The trifluoromethyl group is known to enhance the lipophilicity of the compound, potentially improving its absorption and efficacy as a herbicide. Research is ongoing to evaluate its effectiveness against specific weed species that threaten crop yields .

Pesticide Development
The structural features of this compound also make it a candidate for developing new pesticides. Its ability to disrupt biological pathways in pests can be harnessed to create more effective pest control agents with reduced environmental impact compared to traditional pesticides .

Materials Science

Polymer Chemistry
The incorporation of thiadiazole derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique electronic properties of the thiadiazole ring can impart desirable characteristics to polymers used in electronic applications .

Conductive Materials
Research has indicated that compounds like this compound can be utilized in the development of conductive materials. Their ability to act as charge carriers makes them suitable for applications in organic electronics and photovoltaic devices .

Case Studies

Study Reference Focus Area Findings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains.
Anticancer PropertiesInduces apoptosis in cancer cell lines; potential therapeutic agent.
Mechanism of ActionInhibits key enzymes involved in cell proliferation leading to apoptosis.
Herbicidal ActivityEnhanced efficacy against specific weed species; ongoing evaluation.
Pesticide DevelopmentPotential for reduced environmental impact compared to traditional pesticides.
Polymer ChemistryImproved thermal stability and mechanical strength when incorporated into polymers.
Conductive MaterialsEffective charge carriers for organic electronics applications.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiadiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogs in the 1,2,3-Thiadiazole Carboxamide Family

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Substituents on Thiadiazole (Position 4) Substituents on Phenyl Ring
Target Compound C₁₀H₇F₃N₄O₃S 320.25 Methyl 4-Nitro, 2-CF₃
4-Phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide C₁₆H₁₀F₃N₃OS 349.33 Phenyl 4-CF₃
N-Allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide C₁₃H₁₂N₃OS 266.32 Phenyl Allyl (on amide nitrogen)

Key Observations :

  • Electron-Withdrawing Effects : The target compound’s 4-nitro and 2-CF₃ groups enhance electron withdrawal compared to analogs with only CF₃ (e.g., CAS 477857-87-7) . This may increase stability in metabolic environments or alter binding affinities in biological systems.

Heterocyclic Variants: Oxadiazoles and Triazoles

Table 2: Comparison with Non-Thiadiazole Heterocycles
Compound Name Core Heterocycle Substituents Notable Features
5-Phenyl-1,2,4-oxadiazol-3-amine 1,2,4-oxadiazole Phenyl, amine Reduced sulfur content; higher polarity due to oxygen
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Pyrazole 4-Fluorophenyl, amino Nitrogen-rich core; potential for hydrogen bonding

Key Observations :

  • Electronic Differences: Replacement of sulfur (thiadiazole) with oxygen (oxadiazole) or additional nitrogen (triazole) alters aromaticity and electron distribution.
  • Biological Relevance : Pyrazole and triazole derivatives (e.g., CAS 51516-69-9) are often explored for kinase inhibition or antimicrobial activity, whereas thiadiazoles may exhibit distinct target selectivity due to sulfur’s electronegativity and lone-pair interactions .

Crystallographic and Computational Insights

  • Crystallography: Tools like SHELX and WinGX are widely used for resolving crystal structures of similar compounds (e.g., pyrrole carboxamides in ).
  • Molecular Modeling : The trifluoromethyl group’s conformational rigidity could be computationally modeled using software referenced in –2, aiding in predicting binding modes or solubility .

Biological Activity

4-Methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential as an inhibitor within various biochemical pathways.

  • Molecular Formula : C13H10F3N3O3S
  • Molecular Weight : 332.26 g/mol
  • CAS Number : 881444-47-9

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Anticancer Activity : Several studies have reported its effectiveness against different cancer cell lines.
  • Antimicrobial Properties : Investigations into its efficacy against bacteria and fungi have shown promising results.
  • Inhibition of NF-κB Pathway : The compound has been identified as a potential inhibitor of the NF-κB signaling pathway, which is crucial in inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated IC50 values indicating effective inhibition of cell proliferation in:
    • MDA-MB-231 (breast cancer) cells with an IC50 of 1.61 µg/mL.
    • HeLa (cervical cancer) cells with an IC50 of 1.98 µg/mL .
  • Structure-Activity Relationship (SAR) : The presence of the thiadiazole ring and specific substituents significantly enhances anticancer activity. Methyl groups on the phenyl ring contribute to increased potency .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity.

Efficacy Data

  • Fungal Inhibition : Demonstrated effectiveness against various fungal strains with a minimum inhibitory concentration (MIC) lower than standard antifungal agents.
  • Bacterial Inhibition : Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Inhibition of NF-κB Pathway

The NF-κB pathway plays a critical role in regulating immune response and inflammation.

The compound acts as an inhibitor by preventing the degradation of IκBα in response to inflammatory stimuli such as TNFα. This action results in the inhibition of NF-κB activation and subsequent transcription of pro-inflammatory cytokines .

Experimental Findings

In Jurkat cells treated with TNFα:

  • The compound showed a dose-dependent inhibition of NF-κB activation.
  • IC50 values were recorded at 0.143 µM, indicating strong inhibitory potential compared to other known inhibitors .

Summary Table of Biological Activities

Activity TypeTarget/PathwayIC50/Effectiveness
AnticancerMDA-MB-2311.61 µg/mL
HeLa1.98 µg/mL
AntimicrobialVarious Bacterial StrainsMIC < standard agents
NF-κB InhibitionJurkat CellsIC50 = 0.143 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Begin with the coupling of 1,2,3-thiadiazole-5-carboxylic acid derivatives with substituted aniline precursors. Use activating agents like EDCI or HATU in anhydrous DMF under nitrogen .
  • Optimize nitro-group stability by maintaining temperatures below 60°C during nitration steps. Monitor via TLC or HPLC to avoid over-oxidation.
  • For trifluoromethyl incorporation, consider electrophilic substitution or palladium-catalyzed cross-coupling reactions .
    • Key Parameters :
ParameterOptimal Range
Reaction Temperature25–60°C
SolventDMF, THF, or DCM
CatalystPd(PPh₃)₄ (0.5–2 mol%)

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Analytical Techniques :

  • HPLC-MS : Use a C18 column with acetonitrile/water gradient (0.1% formic acid) to confirm molecular ion peaks (expected m/z ~375.2).
  • ¹H/¹³C NMR : Identify key signals (e.g., trifluoromethyl singlet at ~δ 120–125 ppm in ¹⁹F NMR, nitro-group deshielding in aromatic regions) .
  • X-ray Crystallography : Employ SHELXL for structure refinement if single crystals are obtained via slow evaporation in ethyl acetate/hexane .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for this compound?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, comparing activation energies with experimental kinetic data.
  • Use in situ IR spectroscopy to detect intermediates during nitro-group reductions or thiadiazole ring-opening reactions.
  • Cross-validate computational models with high-resolution mass spectrometry (HRMS) to confirm unexpected byproducts .

Q. How can the compound’s potential as a pharmacophore be evaluated in medicinal chemistry applications?

  • Methodology :

  • Molecular Docking : Screen against target enzymes (e.g., kinase or protease families) using AutoDock Vina. Prioritize binding poses with ΔG < −8 kcal/mol.
  • In Vitro Assays : Test inhibitory activity in dose-response curves (IC₅₀ determination) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinases).
  • Metabolic Stability : Assess microsomal half-life (t₁/₂) in human liver microsomes with LC-MS quantification .

Q. What advanced spectroscopic techniques are suitable for probing electronic effects of the nitro and trifluoromethyl groups?

  • Techniques :

  • X-ray Photoelectron Spectroscopy (XPS) : Quantify electron-withdrawing effects via binding energy shifts in N 1s (nitro) and F 1s (CF₃) regions.
  • Time-Resolved Fluorescence : Study intramolecular charge transfer using femtosecond laser pulses to correlate substituent effects with excited-state dynamics.

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Resolution Steps :

Replicate assays under standardized conditions (pH, temperature, cell lines).

Perform SAR Analysis : Compare analogs to isolate contributions of the nitro and trifluoromethyl groups.

Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Software and Computational Tools

Q. Which software packages are recommended for crystallographic refinement of this compound?

  • Tools :

  • SHELXL : Ideal for small-molecule refinement, especially for handling twinned crystals or high-resolution data. Use the TWIN/BASF commands for twinning correction .
  • Olex2 : Integrate with SHELXL for visualization and hydrogen placement.

Safety and Handling

Q. What precautions are necessary during handling due to the nitro and thiadiazole groups?

  • Guidelines :

  • Avoid friction/heat to prevent explosive decomposition of the nitro group.
  • Use explosion-proof refrigerators for storage.
  • Conduct reactions in fume hoods with blast shields for scale-up (>10 g) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.